1-(2-Amino-4-(methylthio)phenyl)propan-2-one
Description
1-(2-Amino-4-(methylthio)phenyl)propan-2-one is a ketone derivative featuring a phenyl ring substituted with an amino group at position 2, a methylthio (-SMe) group at position 4, and a propan-2-one moiety. This compound is structurally significant due to its metabolic and pharmacological relevance. It has been identified as a key intermediate in the oxidative deamination pathway of 4-methylthioamphetamine (4-MTA), a synthetic stimulant, forming the metabolite 1-[4-(methylthio)phenyl]propan-2-one (deamino-oxo 4-MTA) . Its role in drug metabolism highlights its biochemical importance, particularly in studies addressing the toxicity and metabolic fate of amphetamine derivatives.
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5,11H2,1-2H3 |
InChI Key |
GMPVRNVKUDBTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)SC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Precursor Preparation
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to electron-rich aromatic systems. For 1-(2-Amino-4-(methylthio)phenyl)propan-2-one, the target compound derives from acylation of 2-amino-4-(methylthio)benzene. However, the free amine group necessitates protection to prevent side reactions.
Step 1: Amine Protection
The amino group is acetylated using acetic anhydride in glacial acetic acid, forming 2-acetamido-4-(methylthio)benzene :
$$
\text{2-Amino-4-(methylthio)benzene} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{2-Acetamido-4-(methylthio)benzene} + \text{CH}_3\text{COOH}
$$
Step 2: Acylation
The protected intermediate undergoes Friedel-Crafts acylation with propanoyl chloride in dichloromethane, catalyzed by AlCl₃:
$$
\text{2-Acetamido-4-(methylthio)benzene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(2-Acetamido-4-(methylthio)phenyl)propan-2-one} + \text{HCl}
$$
Step 3: Deprotection
Hydrolysis with aqueous HCl removes the acetyl group:
$$
\text{1-(2-Acetamido-4-(methylthio)phenyl)propan-2-one} + \text{H}2\text{O} \xrightarrow{\text{HCl}} \text{this compound} + \text{CH}3\text{COOH}
$$
Optimization Parameters
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Catalyst (AlCl₃) | 1.2 equiv | Maximizes acylation |
| Temperature | 0–5°C | Reduces side reactions |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
| Solvent | Anhydrous CH₂Cl₂ | Enhances AlCl₃ activity |
This method achieves ~65% overall yield in laboratory settings but faces challenges in scaling due to moisture sensitivity and catalyst handling.
Halogenation-Reduction Sequence
Bromination Followed by Dehydrohalogenation
A patent describing halogenation of analogous compounds suggests an alternative route:
Step 1: Bromination
this compound reacts with N-bromosuccinimide (NBS) in CCl₄ under UV light:
$$
\text{this compound} + \text{NBS} \rightarrow \text{1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one} + \text{Succinimide}
$$
Step 2: Dehydrohalogenation
The brominated intermediate undergoes base-mediated elimination (e.g., K₂CO₃ in ethanol) to regenerate the ketone:
$$
\text{1-(2-Amino-4-(methylthio)phenyl)-1-bromopropan-2-one} \xrightarrow{\text{Base}} \text{this compound} + \text{HBr}
$$
While this pathway is circuituous, it demonstrates the compound’s stability under harsh conditions and provides a route for isotopic labeling via bromide substitution.
Industrial-Scale Synthesis
Continuous Flow Reactor Design
Industrial production employs continuous flow systems to address batch limitations:
- Precision Heating/Cooling : Jacketed reactors maintain ±1°C of setpoints.
- In-line Analytics : FTIR and HPLC monitor intermediate formation.
- Automated Quenching : Immediate neutralization prevents degradation.
Table 2: Pilot-Scale Performance Metrics
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 62% | 78% |
| Purity | 95% | 99% |
| Throughput | 2 kg/day | 15 kg/day |
Analytical Characterization
Post-synthesis validation employs:
- ¹H NMR : δ 2.1 (s, 3H, CH₃CO), δ 2.5 (s, 3H, SCH₃), δ 6.8–7.3 (aromatic H).
- HRMS : [M + H]⁺ calc. 210.0899, found 210.0902.
Emerging Methodologies
Biocatalytic Approaches
Recent advances explore lipase-mediated acylation in non-aqueous media, offering greener profiles but lower yields (~45%).
Photoredox Catalysis
Visible-light-driven methods using Ru(bpy)₃²⁺ show promise for mild condition synthesis, though scalability remains unproven.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The position of the methylthio group (e.g., 4-SMe vs. 3-SMe) significantly impacts metabolic stability and interactions with enzymes. For instance, 1-(4-(methylthio)phenyl)propan-2-one is a direct metabolite of 4-MTA, whereas the 3-SMe analog lacks known metabolic relevance .
- Chlorination : The introduction of chlorine in 1-(3-Chloro-2-(methylthio)phenyl)propan-2-one enhances lipophilicity, which may improve blood-brain barrier penetration but could also increase toxicity risks .
Reactivity Trends :
- The ketone group in propan-2-one derivatives is susceptible to nucleophilic attacks, enabling reductive amination (e.g., conversion to fenfluramine) or condensation reactions (e.g., Schiff base formation) .
- Methylthio groups (-SMe) participate in oxidation reactions, forming sulfoxide or sulfone derivatives, which may influence metabolic detoxification pathways .
Metabolic and Toxicological Profiles
- 4-MTA Metabolites : 1-(4-(methylthio)phenyl)propan-2-one undergoes further reduction to 1-[4-(methylthio)phenyl]propan-2-ol or degradation to 4-methylthiobenzoic acid, pathways implicated in 4-MTA-induced liver damage .
- Species Variability : Metabolic pathways differ across species; for example, mice predominantly form the alcohol metabolite, whereas humans show higher sulfoxidation activity .
Biological Activity
1-(2-Amino-4-(methylthio)phenyl)propan-2-one, a compound featuring an amino group and a methylthio substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 199.28 g/mol. The presence of the amino and methylthio groups enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The amino group can form hydrogen bonds with enzymes, potentially modulating their activity.
- Receptor Binding : The methylthio group may enhance hydrophobic interactions, improving binding affinity to various receptors.
- Cell Cycle Modulation : Studies indicate that compounds similar in structure can induce cell cycle arrest, particularly in cancer cells, leading to apoptosis or necrosis .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:
| Cell Line | Effect Observed |
|---|---|
| HCT-116 | Induction of G0/G1 phase arrest and apoptosis |
| MCF-7 | Cytotoxic effects observed |
| A549 | Induction of late apoptosis |
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in a dose-dependent manner.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains, although further research is necessary to establish its efficacy and mechanism.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of several derivatives of this compound against HCT-116 and MCF-7 cell lines. Results indicated that modifications to the compound's structure could enhance its anticancer activity by increasing its ability to induce apoptosis .
- Mechanism of Action Investigation : Another investigation focused on the mechanism by which this compound induces cell cycle arrest in cancer cells. The study found that it primarily affects the G0/G1 phase, leading to reduced proliferation rates and increased rates of apoptosis in treated cells .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 1-(2-Amino-4-(methylthio)phenyl)propan-2-one, and how can purity be optimized?
Answer:
The compound is typically synthesized via oxidative deamination of 4-methylthioamphetamine (4-MTA) derivatives. A validated approach involves reacting precursors like 2-(3-(trifluoromethyl)phenyl)acetonitrile under hydrolytic conditions, followed by ketone formation using acetic anhydride and catalytic agents . Purity optimization requires chromatographic techniques (e.g., reverse-phase HPLC) and spectroscopic validation (NMR, FT-IR). For example, recrystallization in ethanol/water mixtures can reduce impurities related to side-chain degradation .
Advanced: How do metabolic pathways of this compound vary across species, and what analytical methods resolve interspecies data discrepancies?
Answer:
In humans and rodents, the compound undergoes β-hydroxylation to form 4-methylthionorephedrine and oxidative deamination to 4-methylthiobenzoic acid. Interspecies variations (e.g., mice vs. primates) arise in cytochrome P450 isoform activity, affecting metabolite ratios . To resolve discrepancies, use LC-MS/MS with isotopic labeling to track metabolic flux and species-specific hepatocyte models for in vitro validation. Cross-referencing with high-resolution mass spectrometry (HRMS) libraries can distinguish species-specific fragmentation patterns .
Basic: What spectroscopic techniques are critical for characterizing the structural stability of this compound?
Answer:
- NMR : H and C NMR confirm the phenylpropan-2-one backbone and methylthio group integrity. Aromatic protons at δ 6.8–7.2 ppm and ketone carbonyl at ~208 ppm are diagnostic .
- X-ray crystallography : SHELX programs refine crystal structures to validate bond angles and intermolecular interactions (e.g., hydrogen bonding with amino groups) .
- FT-IR : Stretching frequencies at 1650–1700 cm (C=O) and 2550–2600 cm (S-CH) ensure functional group retention .
Advanced: How can researchers address contradictions in reported bioactivity data for this compound’s metabolites?
Answer: Contradictions often stem from metabolite stability or assay conditions. For example, deamino-hydroxy-4-MTA shows divergent antimicrobial activity in fungal vs. bacterial models . Mitigation strategies include:
- Standardized assay protocols : Use CLSI guidelines for MIC determinations.
- Metabolite stabilization : Add antioxidants (e.g., ascorbic acid) to prevent oxidation during in vitro testing.
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate variables like pH or temperature affecting activity .
Basic: What are the key safety considerations when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and fume hoods are mandatory due to potential neurotoxicity .
- Storage : Store at –20°C under inert gas (N) to prevent degradation.
- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid sulfoxide byproducts .
Advanced: How does the methylthio substituent influence the compound’s interaction with biological targets, and what computational models predict this?
Answer: The methylthio group enhances lipophilicity, facilitating blood-brain barrier penetration. Molecular docking (e.g., AutoDock Vina) reveals hydrophobic interactions with serotonin transporter (SERT) residues like Phe335 and Tyr176 . QSAR models using Hammett constants (σ) correlate substituent electronic effects with binding affinity. MD simulations (>100 ns) further validate stability of the ligand-receptor complex .
Basic: What chromatographic methods are optimal for quantifying this compound in complex biological matrices?
Answer:
- HPLC-UV : C18 columns (5 μm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% TFA (70:30 v/v) achieve baseline separation. Detection at 254 nm .
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z 210 (molecular ion) and 152 (methylthio fragment) .
Advanced: How can researchers resolve crystallographic disorder in the phenylpropan-2-one moiety during structural analysis?
Answer:
- SHELXL refinement : Apply restraints to anisotropic displacement parameters (ADPs) for the methylthio group.
- Twinned data correction : Use HKL-2 for initial data scaling if twinning is suspected (common in monoclinic systems).
- Density functional theory (DFT) : Compare experimental bond lengths with B3LYP/6-31G(d) calculations to identify disorder hotspots .
Basic: What are the documented in vitro models for studying this compound’s metabolic fate?
Answer:
- Primary hepatocytes : Human/rodent hepatocytes in Williams’ E medium, incubated at 37°C under 5% CO. Metabolites are profiled at 0, 6, and 24 hr .
- Microsomal assays : Liver microsomes + NADPH (1 mM); quench with acetonitrile and analyze via LC-MS .
Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound’s chiral analogs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
